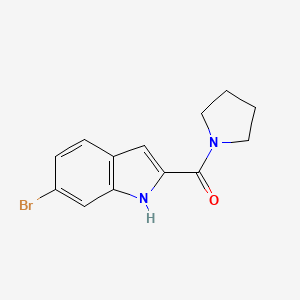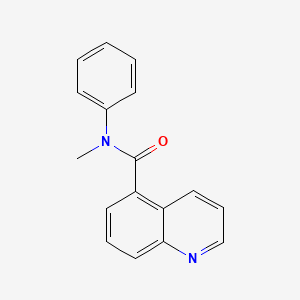
5-bromo-N-(cyclopropylmethyl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(cyclopropylmethyl)furan-3-carboxamide, also known as BCF or BAY-73-6691, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications.
Mécanisme D'action
5-bromo-N-(cyclopropylmethyl)furan-3-carboxamide works by binding to a specific protein, called the bromodomain and extraterminal (BET) protein, which plays a crucial role in gene regulation. By binding to the BET protein, 5-bromo-N-(cyclopropylmethyl)furan-3-carboxamide prevents it from binding to chromatin, which regulates gene expression. This mechanism of action is what makes 5-bromo-N-(cyclopropylmethyl)furan-3-carboxamide a promising therapeutic agent for various diseases.
Biochemical and Physiological Effects:
5-bromo-N-(cyclopropylmethyl)furan-3-carboxamide has been found to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 5-bromo-N-(cyclopropylmethyl)furan-3-carboxamide has been shown to regulate glucose metabolism and improve insulin sensitivity. 5-bromo-N-(cyclopropylmethyl)furan-3-carboxamide has also been found to have analgesic properties, making it a potential treatment for chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-bromo-N-(cyclopropylmethyl)furan-3-carboxamide is that it is a highly selective inhibitor of the BET protein, meaning it targets this protein specifically without affecting other proteins. This specificity makes it a promising therapeutic agent with fewer side effects than other drugs. However, one limitation of 5-bromo-N-(cyclopropylmethyl)furan-3-carboxamide is that it has low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for 5-bromo-N-(cyclopropylmethyl)furan-3-carboxamide research. One potential application is in the treatment of diabetes, as 5-bromo-N-(cyclopropylmethyl)furan-3-carboxamide has been found to regulate glucose metabolism and improve insulin sensitivity. Additionally, 5-bromo-N-(cyclopropylmethyl)furan-3-carboxamide could be studied as a potential treatment for neurodegenerative diseases, as it has been found to have neuroprotective properties. Further research can also be done to optimize the synthesis method of 5-bromo-N-(cyclopropylmethyl)furan-3-carboxamide and improve its solubility for easier administration in experiments.
Conclusion:
In conclusion, 5-bromo-N-(cyclopropylmethyl)furan-3-carboxamide is a promising therapeutic agent with potential applications in various fields of research. Its specificity and mechanism of action make it a promising drug candidate with fewer side effects than other drugs. Further research is needed to fully explore the potential of 5-bromo-N-(cyclopropylmethyl)furan-3-carboxamide in treating various diseases and to optimize its synthesis method for easier administration in experiments.
Méthodes De Synthèse
5-bromo-N-(cyclopropylmethyl)furan-3-carboxamide can be synthesized using a multi-step process starting with the reaction of cyclopropylmethylamine and 5-bromo-3-furoic acid. This intermediate is then converted to 5-bromo-N-(cyclopropylmethyl)furan-3-carboxamide using a coupling reagent and a base. The final product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
5-bromo-N-(cyclopropylmethyl)furan-3-carboxamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and pain management. Studies have shown that 5-bromo-N-(cyclopropylmethyl)furan-3-carboxamide has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 5-bromo-N-(cyclopropylmethyl)furan-3-carboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Propriétés
IUPAC Name |
5-bromo-N-(cyclopropylmethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-8-3-7(5-13-8)9(12)11-4-6-1-2-6/h3,5-6H,1-2,4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHZCUQPCKJLHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=COC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(cyclopropylmethyl)furan-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7476003.png)


![5,5-Dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7476019.png)

![[2-(3-Fluoroanilino)-2-oxoethyl] 2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylbenzoate](/img/structure/B7476042.png)
![5-bromo-N-[(4-bromophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7476046.png)
![N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-phenylethene-1-sulfonamide](/img/structure/B7476052.png)
![2-[[4-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methyl]-8-methylimidazo[1,2-a]pyridine](/img/structure/B7476060.png)

![N-[(3-methylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B7476073.png)
![2-[[4-(4-Fluorophenyl)-5-sulfanylidene-1,3,4-thiadiazol-2-yl]sulfanyl]acetonitrile](/img/structure/B7476092.png)
